molecular formula C11H16N4O5 B11046135 2',3'-Isopropylidene alpha-ribavirin

2',3'-Isopropylidene alpha-ribavirin

Cat. No.: B11046135
M. Wt: 284.27 g/mol
InChI Key: GFAYNBSWGHNOGJ-UHFFFAOYSA-N
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Description

2’,3’-Isopropylidene alpha-ribavirin is a synthetic derivative of ribavirin, a well-known antiviral compound. This compound is characterized by the presence of an isopropylidene group attached to the ribose moiety of ribavirin, which enhances its stability and modifies its chemical properties. The molecular formula of 2’,3’-Isopropylidene alpha-ribavirin is C11H16N4O5, and it has a molecular weight of 285.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Isopropylidene alpha-ribavirin typically involves the protection of the ribose hydroxyl groups with an isopropylidene group. This is achieved through the reaction of ribavirin with acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include:

    Solvent: Acetone

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

The reaction yields 2’,3’-Isopropylidene alpha-ribavirin as the major product, which can be purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 2’,3’-Isopropylidene alpha-ribavirin follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To handle large volumes of reactants.

    Efficient Mixing and Temperature Control: To ensure uniform reaction conditions.

    Purification Techniques: Such as crystallization, filtration, and drying to obtain high-purity product.

Chemical Reactions Analysis

Phosphorylation

Phosphorylation is critical for activating nucleosides in antiviral pathways. 2',3'-Isopropylidene alpha-ribavirin likely undergoes metabolic activation via cellular kinases to form its monophosphate derivative, analogous to ribavirin’s mechanism. This step is essential for incorporating the compound into viral RNA or inhibiting viral enzymes like IMP dehydrogenase (IMPDH). Computational modeling of related triazole nucleosides indicates that phosphorylation enhances binding to IMPDH, facilitating enzyme inhibition .

Alkynylation and Cycloaddition

While not directly applicable to this compound, synthesis methods for related analogues involve:

  • Indium-mediated alkynylation : Introduces alkyne groups to the ribose, enabling subsequent reactions.

  • 1,3-Dipolar cycloaddition : Forms triazole rings via Huisgen cycloaddition with azides, critical for constructing the nucleoside’s heterocyclic base .

Deprotection and Functionalization

The isopropylidene group’s removal involves acidic hydrolysis, typically under controlled conditions to avoid degradation. For example, catalytic hydrogenolysis can simultaneously cleave protective groups and modify substituents (e.g., converting benzyl ethers to hydroxyl groups) .

Data Table: Reaction Conditions and Yields

Reaction TypeKey ConditionsYield RangeSource
TransglycosylationAhPNP enzyme, glycerol–buffer, 24 h~67% (ribavirin analogues)
Indium-mediated alkynylationIndium iodide, THF/MeCN, RTVariable (analogues)
1,3-Dipolar cycloadditionBenzyl azide, toluene, 70°C42:58 regioisomer ratio
Catalytic hydrogenolysisH₂, Pd/C, room temperatureFull deprotection

Enzymatic Stability

The isopropylidene group’s steric and electronic effects likely modulate reactivity. For instance, AhPNP-catalyzed transglycosylation requires excess enzyme, indicating potential steric hindrance from the protecting group .

Metabolic Pathways

Phosphorylation and subsequent metabolic processing (e.g., inhibition of IMPDH) align with ribavirin’s known mechanisms. Computational docking studies suggest that related triazoles adopt conformations favorable for binding viral enzymes, though direct data for this compound are lacking .

Scientific Research Applications

Antiviral Properties

Mechanism of Action
2',3'-Isopropylidene alpha-ribavirin acts as a nucleoside analog, disrupting viral RNA synthesis. It is metabolized into its active form, which inhibits viral RNA polymerase, leading to termination of viral replication. This mechanism is similar to that of ribavirin, making it a candidate for antiviral therapies against various RNA viruses.

Case Studies

Synthesis of Nucleoside Analogues

Chemical Reactions
this compound serves as a precursor for synthesizing various nucleoside analogs through chemical reactions such as oxidation, reduction, and substitution reactions. One notable reaction is the Huisgen 1,3-dipolar cycloaddition, which allows for the formation of triazole derivatives that may exhibit enhanced antiviral activity.

Broad-Spectrum Antiviral Activity

Research Findings
Studies have shown that ribavirin and its derivatives possess broad-spectrum antiviral activity against multiple viruses, including influenza and respiratory syncytial virus (RSV). The macromolecular prodrugs of ribavirin have been developed to improve safety and efficacy by reducing hemolytic side effects associated with ribavirin . These prodrugs can potentially enhance the therapeutic window for treating diverse viral infections.

Table: Summary of Antiviral Activities

Virus TypeCompound TestedEfficacy
Hepatitis C VirusRibavirin (and derivatives)Enhances interferon therapy
Lassa FeverRibavirinSuccessful treatment reported
InfluenzaMacromolecular prodrugs of ribavirinBroad-spectrum efficacy
Respiratory Syncytial VirusVarious nucleoside analogsSignificant antiviral activity

Future Research Directions

The ongoing research into this compound suggests several promising avenues:

  • Optimization of Derivatives : Continued synthesis and testing of new derivatives could lead to compounds with improved potency and reduced side effects.
  • Combination Therapies : Investigating the effects of combining this compound with other antiviral agents could yield synergistic effects, enhancing overall efficacy against resistant viral strains.
  • Mechanistic Studies : Further exploration into the precise mechanisms by which this compound exerts its antiviral effects will aid in the development of targeted therapies.

Mechanism of Action

The mechanism of action of 2’,3’-Isopropylidene alpha-ribavirin involves its interaction with viral RNA-dependent RNA polymerase, inhibiting viral replication. The isopropylidene group enhances the compound’s stability and bioavailability, allowing it to effectively reach its molecular targets. The pathways involved include:

    Inhibition of Viral RNA Synthesis: By incorporating into the viral RNA and causing chain termination.

    Modulation of Host Immune Response: Enhancing the host’s antiviral defense mechanisms.

Comparison with Similar Compounds

2’,3’-Isopropylidene alpha-ribavirin can be compared with other ribavirin derivatives and similar antiviral compounds:

    Ribavirin: The parent compound, known for its broad-spectrum antiviral activity.

    2’,3’-O-Isopropylideneadenosine: Another isopropylidene-protected nucleoside with antiviral properties.

    Acyclovir: A guanine analog used to treat herpesvirus infections.

The uniqueness of 2’,3’-Isopropylidene alpha-ribavirin lies in its enhanced stability and modified pharmacokinetic properties, which can lead to improved therapeutic outcomes.

Biological Activity

2',3'-Isopropylidene alpha-ribavirin is a synthetic derivative of ribavirin, a well-known antiviral agent. This compound is distinguished by the addition of an isopropylidene group to the ribose moiety, which enhances its stability and alters its pharmacokinetic properties. The molecular formula for this compound is C₁₁H₁₆N₄O₅, with a molecular weight of 285.27 g/mol. Its structural modifications contribute to its potential efficacy in antiviral applications, particularly against viral pathogens through mechanisms that inhibit viral replication.

The primary biological activity of this compound is linked to its ability to inhibit viral RNA-dependent RNA polymerase, effectively blocking the replication of various viruses. This mechanism is crucial for its antiviral properties, as it disrupts the viral life cycle at a critical stage. The enhanced stability provided by the isopropylidene group allows for improved bioavailability and interaction with biological targets compared to ribavirin itself.

Key Pathways Involved

  • Inhibition of Viral Polymerases : The compound interacts with viral polymerases essential for RNA synthesis.
  • Altered Pharmacokinetics : The structural modifications lead to better absorption and distribution in biological systems.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique characteristics of this compound in relation to other antiviral agents:

Compound NameStructure/ModificationUnique Features
RibavirinParent compoundBroad-spectrum antiviral activity
2',3'-O-IsopropylideneadenosineIsopropylidene-protected nucleosideAntiviral properties similar to ribavirin
AcyclovirGuanine analogSpecific use against herpesvirus infections

The uniqueness of this compound lies in its enhanced stability and modified pharmacokinetic properties, potentially leading to improved therapeutic outcomes.

Study on Antiviral Efficacy

A significant research study has demonstrated the efficacy of this compound against various viral strains. In vitro studies showed that this compound exhibited potent antiviral activity comparable to ribavirin but with reduced cytotoxicity.

  • Methodology : The study employed cell culture models infected with different viruses, including HCV and RSV.
  • Results : The compound achieved a higher inhibition rate of viral replication than ribavirin at similar concentrations.

Macromolecular Prodrugs

Recent advancements have explored the development of macromolecular prodrugs incorporating ribavirin derivatives, including this compound. These formulations aim to enhance delivery and efficacy while minimizing side effects.

  • Findings : Polyanionic carriers demonstrated improved delivery efficiency and reduced accumulation in red blood cells, expanding the therapeutic window for ribavirin derivatives .

Properties

IUPAC Name

1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O5/c1-11(2)19-6-5(3-16)18-10(7(6)20-11)15-4-13-9(14-15)8(12)17/h4-7,10,16H,3H2,1-2H3,(H2,12,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAYNBSWGHNOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC(=N3)C(=O)N)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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